

# Technical Guide: 3-Hydroxy Citalopram Oxalate Reference Standard

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## Compound of Interest

Compound Name: 3-Hydroxy Citalopram Oxalate

CAS No.: 1332724-03-4

Cat. No.: B569825

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## Executive Summary

3-Hydroxy Citalopram (specifically the oxalate salt form) is a critical reference standard used in the quality control and stability profiling of Citalopram Hydrobromide and Escitalopram Oxalate. Designated as Citalopram Related Compound B (USP) and Impurity B (EP), this compound represents a primary oxidative degradation product of the isobenzofuran ring.

This guide addresses the technical specifications, metabolic/degradation causality, and validated analytical protocols required for the accurate quantification of this impurity. It is designed for analytical chemists and regulatory affairs professionals requiring high-fidelity data for IND/NDA filings and GMP batch release.

## Part 1: Chemical Identity & Significance

### The Molecule

3-Hydroxy Citalopram differs from the parent API (Citalopram) by the hydroxylation of the phthalane (isobenzofuran) ring at the 3-position. While the freebase is available, the Oxalate salt is the preferred reference standard format due to its superior crystallinity and long-term stability under cold-chain storage.

Feature	Specification
Chemical Name	1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate
Common Name	3-Hydroxy Citalopram Oxalate
Regulatory Designation	USP Related Compound B; EP Impurity B
CAS (Oxalate)	1332724-03-4
CAS (Freebase)	411221-53-9
Molecular Formula	$C_{20}H_{21}FN_2O_2$ [1][2][3][4][5][6][7] · $C_2H_2O_4$
Molecular Weight	430.43 g/mol (Oxalate salt)
Solubility	Soluble in Methanol, DMSO; Slightly soluble in Water

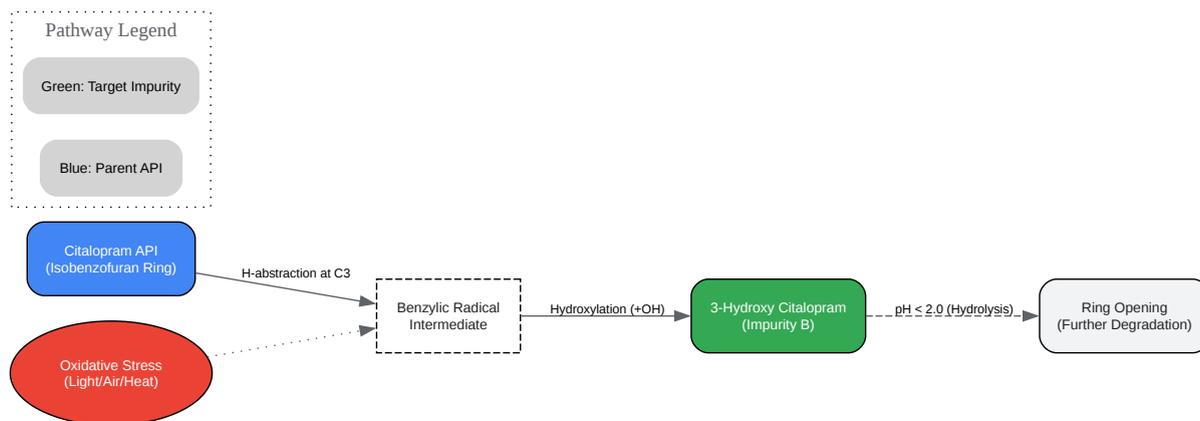
## Causality: Formation & Degradation Logic

Understanding the origin of 3-Hydroxy Citalopram is essential for root-cause analysis in stability testing. It is not merely a process impurity but a stress-indicating degradation product.

- **Oxidative Pathway:** The isobenzofuran ring is susceptible to oxidation at the benzylic position (C3). This occurs upon exposure to atmospheric oxygen, accelerated by light (photolysis) or heat.
- **Hydrolytic Pathway:** While less common, the ring can open and re-cyclize or oxidize under acidic stress, leading to the hydroxy intermediate.

## Visualization: Degradation Logic

The following diagram illustrates the structural vulnerability of Citalopram leading to the 3-Hydroxy impurity.



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Figure 1: Mechanistic pathway showing the oxidative formation of 3-Hydroxy Citalopram from the parent API.[8]

## Part 2: Analytical Methodologies

To accurately quantify **3-Hydroxy Citalopram Oxalate**, a specific Reverse Phase HPLC (RP-HPLC) method is required. The polarity introduced by the hydroxyl group causes this impurity to elute earlier than Citalopram on standard C18 columns.

### Validated HPLC Protocol (USP-Aligned)

This protocol is adapted from standard USP monographs for Citalopram Hydrobromide, optimized for the resolution of Impurity B.

System Suitability Requirements:

- Resolution (Rs): > 1.5 between 3-Hydroxy Citalopram and Citalopram.[6]

- Tailing Factor: < 2.0.
- RSD: < 2.0% for replicate injections.[9]

## Chromatographic Conditions:

Parameter	Setting
Column	C18 (L1), 4.6 mm x 250 mm, 5 µm (e.g., Hypersil BDS or Symmetry C18)
Mobile Phase A	Phosphate Buffer pH 3.0 (2.7g KH <sub>2</sub> PO <sub>4</sub> + 2mL Triethylamine, adj. w/ H <sub>3</sub> PO <sub>4</sub> )
Mobile Phase B	Acetonitrile (HPLC Grade)
Gradient/Isocratic	Isocratic Ratio: 80:20 (Buffer:ACN) or 60:40 depending on column retention
Flow Rate	1.0 mL/min
Detection	UV @ 239 nm
Injection Volume	20 µL
Column Temp	45°C
Run Time	~1.5x retention time of Citalopram

## Protocol Steps:

- Standard Prep: Dissolve **3-Hydroxy Citalopram Oxalate** Reference Standard in Mobile Phase to varying concentrations (e.g., 0.5 µg/mL for LOQ establishment).
- Sample Prep: Dissolve Citalopram API/Tablet powder in Diluent (Methanol:Water 50:50).
- Elution Order: Expect 3-Hydroxy Citalopram to elute before the main Citalopram peak due to increased polarity (OH group).

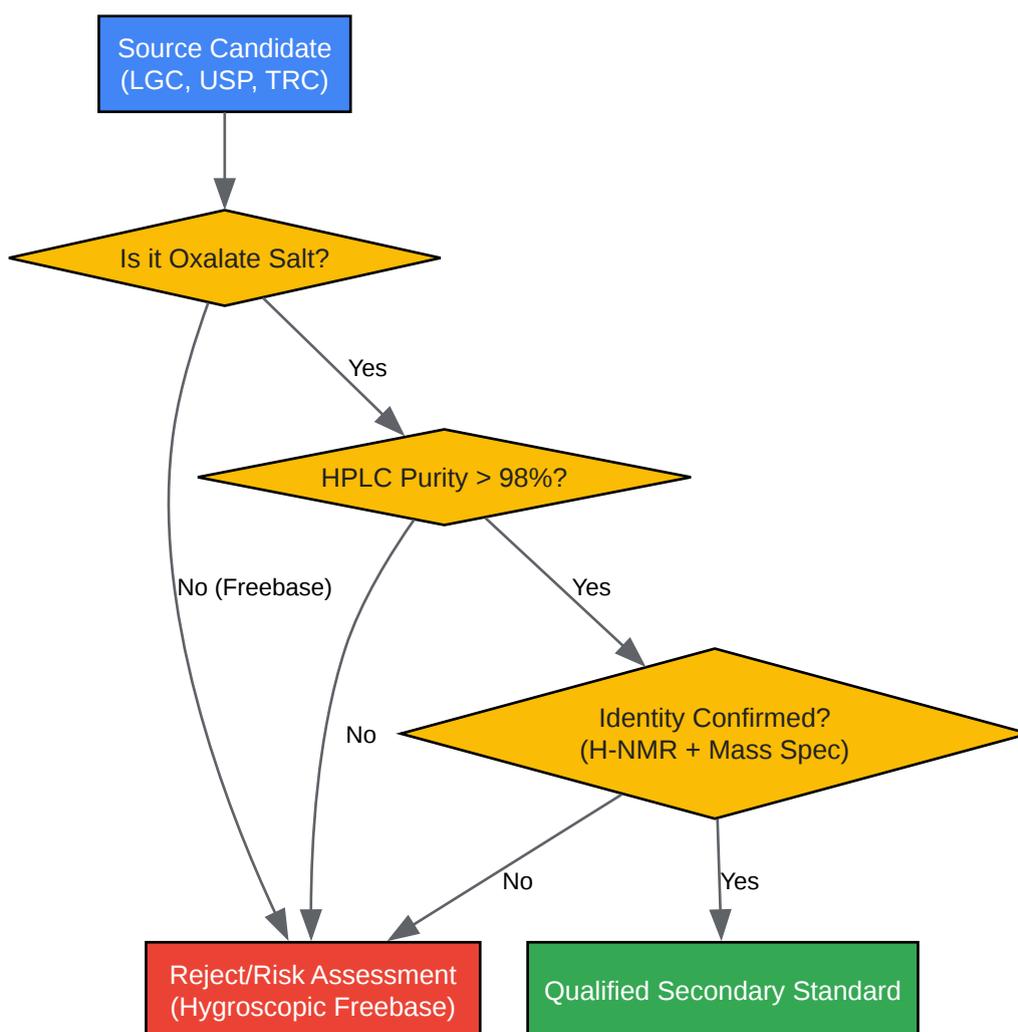
## Part 3: Sourcing & Qualification Strategy

Availability of the Oxalate salt is critical because the freebase is often an oil or hygroscopic solid that is difficult to weigh accurately.

## Qualification Workflow

When sourcing this standard, you must ensure the Certificate of Analysis (CoA) includes specific data points to validate the material as a "Reference Standard" rather than a research chemical.

### Visualization: Qualification Decision Tree



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Figure 2: Decision logic for qualifying **3-Hydroxy Citalopram Oxalate** from third-party suppliers.

## Supplier Landscape & Handling

- Primary Sources: USP (Official Reference Standard), EP (CRS).[10]
- Secondary Sources (for routine use): LGC Standards, Toronto Research Chemicals (TRC), Pharmaffiliates.
- Storage: The Oxalate salt must be stored at -20°C (Freezer) and protected from light. It is hygroscopic; allow to equilibrate to room temperature in a desiccator before weighing.

## References

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